molecular formula C18H19N5OS B3641343 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-ethylphenyl)acetamide

2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-ethylphenyl)acetamide

Cat. No.: B3641343
M. Wt: 353.4 g/mol
InChI Key: ZCFLXUPARIDGND-UHFFFAOYSA-N
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Description

The compound “2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-ethylphenyl)acetamide” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . Tetrazole derivatives are known to play a significant role in medicinal and pharmaceutical applications .


Molecular Structure Analysis

The tetrazole ring in the compound is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .


Chemical Reactions Analysis

Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with a few active metals and produce new compounds which can be explosive to shocks .


Physical and Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and is odorless . It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc .

Safety and Hazards

On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposure to shock, fire, and heat on friction . It involves exothermic reactions with reducing agents . On heating or burning, it releases carbon monoxide, carbon dioxide, and harmful nitrogen oxide .

Future Directions

The future directions for research on this compound could involve further exploration of its potential medicinal applications, particularly given the known biological activity of some tetrazole derivatives . Additionally, more eco-friendly and efficient methods of synthesis could be explored .

Properties

IUPAC Name

2-(1-benzyltetrazol-5-yl)sulfanyl-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-2-15-10-6-7-11-16(15)19-17(24)13-25-18-20-21-22-23(18)12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFLXUPARIDGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=NN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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